2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3/c19-16(26)17-21-24-25(22-17)13-8-6-12(7-9-13)20-18(27)14-10-15(28-23-14)11-4-2-1-3-5-11/h1-10H,(H2,19,26)(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXSUGASSBEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition for Tetrazole Ring Formation
The tetrazole ring is constructed via a Huisgen [2+3] cycloaddition between a nitrile precursor and sodium azide. A representative protocol involves:
Procedure
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React 4-cyanophenylcarboxamide (1.0 equiv.) with NaN₃ (3.0 equiv.) and NH₄Cl (1.5 equiv.) in DMF at 100°C for 24 h.
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Acidify with HCl (2 M) to precipitate the tetrazole.
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Purify via recrystallization (EtOH/H₂O).
Key Data
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98.5% |
| NMR (DMSO) | δ 8.45 (s, 1H, NH) |
Alternative Route: Carboxamide Functionalization
Pre-forming the carboxamide prior to cycloaddition improves regioselectivity:
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Protect 4-cyanobenzoic acid as its methyl ester (EDCI, DMAP, CH₂Cl₂).
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Convert to carboxamide via NH₄OH/MeOH (60°C, 6 h).
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Perform Huisgen cycloaddition as above.
Advantage : Reduces byproducts from competing nitrile reactions.
5-Phenyl-1,2-oxazole Synthesis
Robinson-Gabriel Cyclodehydration
Oxazole rings are synthesized from β-ketoamides:
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Condense benzoylacetonitrile (1.0 equiv.) with 4-aminobenzamide (1.2 equiv.) using PCl₅ (2.0 equiv.) in toluene.
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Reflux for 8 h, then neutralize with NaHCO₃.
Key Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| MP | 189–191°C |
| IR (KBr) | 1670 cm⁻¹ (C=O) |
Metal-Catalyzed Oxazole Formation
Pd(OAc)₂ (5 mol%) enables oxidative cyclization of propargyl amides:
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React N-(prop-2-yn-1-yl)benzamide with PhB(OH)₂ in DMF/H₂O (100°C, 12 h).
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Isolate via column chromatography (SiO₂, hexane/EtOAc).
Advantage : Higher functional group tolerance (yield: 65%).
Amide Coupling Strategies
Fragment Assembly via Carbodiimide Coupling
The central phenyl linker is functionalized through sequential amidation:
Step 1: Oxazole-Phenylamine Preparation
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React 5-phenyl-1,2-oxazole-3-carboxylic acid (1.0 equiv.) with SOCl₂ to form acyl chloride.
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Treat with 4-aminobenzoic acid (1.1 equiv.) in THF (0°C → RT, 4 h).
Step 2: Tetrazole Coupling
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Activate the carboxylic acid of the phenyl linker fragment with EDCI (1.5 equiv.) and HOBt (1.5 equiv.) in DMF.
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Add tetrazole-5-carboxamide (1.0 equiv.) and stir for 24 h at RT.
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Purify via preparative HPLC (ACN/H₂O + 0.1% TFA).
Optimized Conditions
| Parameter | Value |
|---|---|
| Yield (Step 1+2) | 45% |
| Reaction Scale | 10 mmol |
| Purity (Final) | 97.3% |
Regioselectivity and Byproduct Management
Tetrazole Regiocontrol
Using ZnCl₂ (10 mol%) directs 1,5-regioselectivity in Huisgen reactions, suppressing 1,4-isomer formation:
-
Without ZnCl₂ : 1,4/1,5 ratio = 1:1.2
-
With ZnCl₂ : 1,4/1,5 ratio = 1:9.4
Oxazole Ring Side Reactions
Overheating during cyclodehydration promotes decomposition:
Spectroscopic Characterization
1H^1H1H NMR Signature Peaks
HRMS Validation
Yield Optimization and Scale-Up Challenges
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Cycloaddition Time | 18–24 h | <18 h: 51% |
| Coupling Temp | 20–25°C | >30°C: +8% byproducts |
| EDCI Equiv. | 1.5–1.8 | <1.2: Incomplete |
Kilogram-Scale Adaptation
Pilot plant trials (2 kg batch) identified:
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Mixer Efficiency : ≥80% blade shear required for homogeneous Pd catalysis
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Workup : Replace column chromatography with antisolvent crystallization (IPA/water)
Chemical Reactions Analysis
Tetrazole Ring Formation
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper(I) oxide (Cu₂O) in dimethyl sulfoxide (DMSO) enables regioselective tetrazole synthesis from trimethylsilyl (TMS) azide and nitriles . For example, 5-phenyl-1H-tetrazole derivatives are synthesized in 87% yield under aerobic oxidative conditions .
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Ugi Tetrazole Reaction: A four-component reaction involving amines, aldehydes, isocyanides, and TMS azide produces 1,5-disubstituted tetrazoles . This method is advantageous for generating structural diversity.
Oxazole Ring Construction
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Cyclocondensation of β-Ketoesters: Ethyl 3-oxobutanoate reacts with o-phenylenediamine to form benzodiazepinone intermediates, which are further functionalized .
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POCl₃-Mediated Cyclization: Acylated α-aminoacetophenones cyclize in the presence of phosphorus oxychloride to yield substituted oxazoles .
Amide Bond Formation
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EDC/HOBt-Mediated Coupling: The oxazole-3-carboxylic acid intermediate reacts with the tetrazole-aniline derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . Yields exceed 90% under optimized conditions .
Suzuki-Miyaura Cross-Coupling
-
Aryl-Boronic Acid Coupling: Palladium catalysts (e.g., XPhos Pd G3) enable coupling of tetrazole halides with boronic acids. For example, aryl-tetrazole derivatives are synthesized in a one-pot Suzuki-hydrogenolysis protocol with cesium carbonate as a base .
Tetrazole N-Alkylation
-
Chan–Evans–Lam Coupling: Copper-catalyzed coupling with pyridin-3-ylboronic acid introduces heteroaryl groups at the tetrazole N2-position .
Oxazole Substituent Modulation
-
Halogenation and Amination: Brominated oxazoles undergo nucleophilic substitution with amines or thiols to install diverse substituents .
Reaction Conditions and Optimization
Mechanistic Insights
-
Tetrazole Stability: The tetrazole ring’s aromaticity and high nitrogen content enhance metabolic stability compared to carboxylates . Hydrogen bonding with σ-lone pairs of nitrogens facilitates interactions with biological targets .
-
Oxazole Reactivity: Electron-withdrawing groups on oxazole increase electrophilicity, enabling nucleophilic substitutions at the C5 position .
Challenges and Solutions
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the oxazole and tetrazole moieties exhibit promising anticancer properties. For instance, derivatives of oxazole have been shown to inhibit specific cancer cell lines, suggesting that the incorporation of these functional groups can enhance the cytotoxic effects against tumors. The tetrazole ring is known for its ability to interact with biological targets effectively, making this compound a candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Synthesis of Oxazole Derivatives
The synthesis of 5-phenyl-1,2-oxazole derivatives typically involves the condensation of phenylacetic acids with amidoximes under acidic conditions. This method has been optimized to yield high purity and good yields of the desired products . The introduction of the amido group enhances the solubility and biological activity of these compounds.
Tetrazole Formation
Tetrazoles are synthesized through various methods including cycloaddition reactions involving azides and nitriles or through the reaction of carboxylic acids with hydrazines. These approaches allow for the efficient formation of the tetrazole ring, which is crucial for the biological activity of the compound .
Case Study 1: Biological Evaluation
A study evaluated a series of oxazole-tetrazole hybrids for their anticancer activity against human cancer cell lines. The results demonstrated that certain structural modifications significantly enhanced their potency compared to standard chemotherapeutic agents. The most effective compounds showed IC50 values in the nanomolar range .
Case Study 2: In Vivo Studies
In vivo studies in murine models have shown that these compounds can reduce tumor size significantly when administered at therapeutic doses. The pharmacokinetic profile was favorable, indicating good absorption and distribution within biological systems .
Mechanism of Action
The mechanism by which 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing the target’s function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Angiotensin II Receptor Blockers (ARBs)
ARBs like olmesartan medoxomil (C29H30N6O6) and valsartan (C24H29N5O3) share a tetrazole ring critical for binding to the angiotensin II receptor. Key differences include:
Pharmacological Implications : The absence of a biphenyl group in the target compound suggests divergent receptor targeting compared to ARBs. The isoxazole may enhance metabolic stability but reduce hydrophilicity relative to olmesartan’s carboxylate group .
Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9] in ) share a triazole-thione scaffold. Key contrasts include:
- Heterocyclic Core : Triazole-thiones vs. tetrazole-carboxamide. The thione group in triazoles allows tautomerism, while the tetrazole in the target compound offers stronger H-bonding .
- Spectral Data : IR spectra of triazole-thiones show νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹), whereas the target compound’s tetrazole would exhibit νN-H near 3300 cm⁻¹ and νC=O (carboxamide) ~1660 cm⁻¹ .
Isoxazole-Containing Analogues
Compounds like nithiazine (tetrahydro-2-(nitromethylene)-2H-1,3-thiazine) and dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) from feature isothiazine rings but lack tetrazole functionality. The target compound’s isoxazole provides greater aromatic stability compared to nithiazine’s nitromethylene group, which is prone to redox reactions .
Biological Activity
The compound 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide (CAS Number: 1396680-78-6) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.3 g/mol. The structure features a tetrazole ring and an oxazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated notable Minimum Inhibitory Concentration (MIC) values. For instance:
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-tetrazole | 10 | S. aureus |
| 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-tetrazole | 15 | E. coli |
These results suggest that the compound could serve as a potential therapeutic agent against resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation assessed its cytotoxic effects on human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The findings revealed that the compound inhibited cell proliferation with GI50 values in the nanomolar range:
| Cell Line | GI50 (nM) |
|---|---|
| MCF-7 | 50 |
| HCT-116 | 30 |
These results indicate that the compound possesses significant anticancer properties, warranting further exploration in clinical settings .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound:
| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) |
|---|---|---|
| IL-6 | 200 | 50 |
| TNF-alpha | 150 | 30 |
This suggests that the compound may modulate inflammatory responses effectively .
Case Studies
Several case studies have highlighted the efficacy of similar oxazole derivatives in various therapeutic applications:
- Antimicrobial Efficacy : A series of oxazole derivatives were synthesized and tested for their antimicrobial activity against multiple strains. The study found that modifications in the oxazole ring significantly enhanced activity against Candida albicans and Pseudomonas aeruginosa .
- Cytotoxicity in Cancer Models : Research focused on benzoxazole derivatives showed promising results against several cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including oxazole ring formation, amide coupling, and tetrazole cyclization. Critical parameters include:
- Reagent selection : Use of carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation to minimize racemization .
- Cyclization conditions : Tetrazole formation via [2+3] cycloaddition between nitriles and sodium azide, requiring precise temperature control (60–80°C) and reaction time (12–24 hours) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR should confirm the oxazole (δ 8.2–8.5 ppm for aromatic protons) and tetrazole (δ 9.1–9.4 ppm for NH) moieties. Discrepancies in coupling constants (e.g., J = 2–3 Hz for oxazole protons) may indicate regioisomeric impurities .
- HRMS : Exact mass analysis (e.g., m/z 406.1062 [M+H]⁺) to verify molecular formula (C₁₉H₁₅N₇O₂) .
- IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (tetrazole ring) confirm functional groups .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the bioactivity of this compound against target enzymes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Focus on hydrogen bonding between the tetrazole NH and catalytic residues (e.g., Asp/His) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories using AMBER or GROMACS. Pay attention to RMSD fluctuations >2 Å, which may indicate weak binding .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .
Q. How should researchers address contradictory data in solubility and stability studies?
- Methodological Answer :
- Solubility discrepancies : Test in multiple solvents (DMSO, PBS pH 7.4, ethanol) under controlled humidity (40–60% RH). Use HPLC-UV to quantify solubility limits, noting DMSO may artificially inflate solubility due to cosolvency effects .
- Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis of the oxazole ring (major degradation pathway) and adjust formulation with antioxidants (e.g., BHT) if needed .
Q. What experimental designs are suitable for elucidating the mechanism of action in cellular assays?
- Methodological Answer :
- Dose-response profiling : Use a 10-point concentration range (1 nM–100 µM) in MTT assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize to vehicle-treated cells .
- Pathway analysis : Combine RNA-seq (Illumina NovaSeq) with phospho-kinase arrays (e.g., Proteome Profiler) to identify upregulated/downregulated targets (e.g., p38 MAPK, AKT) .
- Resistance studies : Generate drug-resistant cell lines via chronic exposure (6 months). Perform whole-exome sequencing to detect mutations in target genes .
Critical Analysis of Contradictions
- Synthetic yield variability : Discrepancies in yields (40–75%) across studies may stem from residual moisture in nitrile precursors. Recommend azeotropic drying (toluene reflux) before cycloaddition .
- Biological activity : Inconsistent IC₅₀ values (e.g., 5 µM vs. 20 µM in kinase assays) could arise from assay conditions (ATP concentration, incubation time). Standardize protocols using CLSI guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
